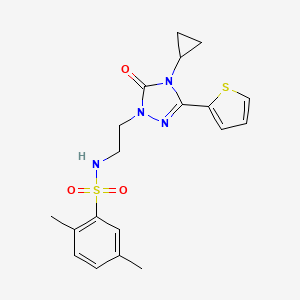
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and incorporates cyclopropyl and thiophene moieties, which are known to enhance biological interactions. Its molecular formula is C17H20N4O3S, with a molecular weight of approximately 364.43 g/mol. The presence of a sulfonamide group is significant for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃S |
| Molecular Weight | 364.43 g/mol |
| Structure | Contains triazole and thiophene rings |
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:
- Antifungal Activity : The compound shows potential antifungal properties, particularly against strains resistant to conventional treatments.
- Antibacterial Activity : In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar sulfonamide derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. The IC50 values for related compounds have been reported in the range of 19 to 42 μM for COX inhibition .
Synthesis
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the cyclopropyl and thiophene groups via electrophilic substitution.
- Final sulfonamide formation through reaction with sulfonyl chlorides.
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of various triazole derivatives included this compound as part of a broader investigation into new antimicrobial agents. Results indicated that it exhibited significant inhibition against both S. aureus and E. coli, supporting its potential as a therapeutic agent .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory mechanism demonstrated that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-2,5-dimethylbenzenesulfonamide effectively reduced the expression of inflammatory markers in RAW264.7 macrophages .
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-13-5-6-14(2)17(12-13)28(25,26)20-9-10-22-19(24)23(15-7-8-15)18(21-22)16-4-3-11-27-16/h3-6,11-12,15,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQEMOPAQWSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














